Phenylalanine, N-acetyl-2-methyl-

Description

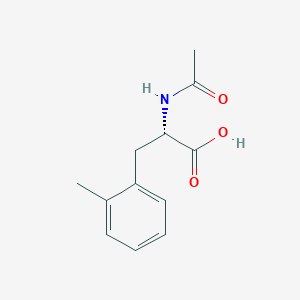

N-Acetyl-2-methyl-phenylalanine is a chemically modified derivative of phenylalanine, characterized by an acetyl group attached to the amino group and a methyl group at the second carbon of the phenylalanine backbone. Modifications such as acetylation and methylation alter hydrophobicity, solubility, and biological activity, making such derivatives valuable in pharmaceutical and material sciences .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |

InChI Key |

LYWQZRDVHNINGB-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of N-Acetyl-2-Methylphenylalanine

N-Acetyl-2-methylphenylalanine (IUPAC name: (2S)-2-acetamido-3-(2-methylphenyl)propanoic acid) is a non-proteinogenic amino acid derivative. The acetyl group at the N-terminus enhances metabolic stability, while the 2-methylphenyl moiety introduces conformational constraints, making it valuable in designing peptidomimetics and enzyme inhibitors. Its applications span opioid peptide analogs, antimicrobial agents, and substrates for studying enzyme specificity.

Synthetic Strategies for N-Acetyl-2-Methylphenylalanine

Asymmetric Catalytic Hydrogenation of Acetamidoacrylates

The most widely reported method involves asymmetric hydrogenation of α-acetamidoacrylates using chiral rhodium catalysts. Dygos et al. pioneered this approach for synthesizing 2′-methyl-L-phenylalanine, which is subsequently acetylated to yield the target compound.

Heck Coupling for Acetamidoacrylate Intermediate

A Heck reaction couples 2-iodotoluene with methyl acetamidoacrylate in the presence of palladium acetate (Pd(OAc)₂) and tri-o-tolylphosphine. This forms (Z)-methyl 2-acetamido-3-(2-methylphenyl)acrylate, confirmed via X-ray crystallography. Typical conditions include refluxing in acetonitrile with triethylamine, achieving yields >80%.

Enantioselective Hydrogenation

The acrylate intermediate undergoes hydrogenation (60 psig H₂) with [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ at 60°C for 12 hours. This chiral catalyst induces >99% enantiomeric excess (ee) for the L-isomer. The product, methyl 2-acetamido-3-(2-methylphenyl)propanoate, is hydrolyzed with 12 M HCl to yield 2-methyl-L-phenylalanine, followed by acetylation using acetic anhydride.

Enzymatic Resolution of Racemic Mixtures

For racemic 2-methylphenylalanine, enzymatic resolution with acylase I or subtilisin selectively hydrolyzes the L-enantiomer’s acetyl group. For example, Ac-D,L-2-methylphenylalanine-Arg-OMe is resolved via preparative HPLC, followed by acid hydrolysis to isolate L-2-methylphenylalanine. Subsequent acetylation with acetic anhydride in dichloromethane and sodium bicarbonate yields the N-acetyl derivative.

Detailed Synthetic Protocols

Stepwise Preparation via Asymmetric Hydrogenation

Synthesis of (Z)-Methyl 2-Acetamido-3-(2-Methylphenyl)acrylate

Reagents :

- 2-Iodotoluene (1.2 eq)

- Methyl acetamidoacrylate (1.0 eq)

- Pd(OAc)₂ (5 mol%)

- Tri-o-tolylphosphine (10 mol%)

- Triethylamine (2.0 eq)

- Acetonitrile (anhydrous)

Procedure :

- Combine reagents in acetonitrile under nitrogen.

- Reflux at 82°C for 10 hours.

- Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).

Catalytic Hydrogenation

Reagents :

- (Z)-Methyl 2-acetamido-3-(2-methylphenyl)acrylate (1.0 eq)

- [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ (0.5 mol%)

- Methanol (dry)

Procedure :

- Dissolve acrylate in methanol.

- Add catalyst and hydrogenate at 60 psig, 60°C for 12 hours.

- Filter and concentrate to obtain methyl 2-acetamido-3-(2-methylphenyl)propanoate.

Hydrolysis and Acetylation

Hydrolysis :

- Reflux the ester in 12 M HCl for 6 hours.

- Neutralize with ammonia and crystallize 2-methyl-L-phenylalanine.

Acetylation :

- Dissolve 2-methyl-L-phenylalanine in dichloromethane.

- Add acetic anhydride (1.5 eq) and 9% NaHCO₃.

- Stir for 4 hours, extract, wash, and concentrate.

Analytical Characterization

Spectroscopic Data

Applications in Peptide Science

N-Acetyl-2-methylphenylalanine is incorporated into opioid peptides to enhance μ-receptor selectivity. For example, substitution in deltorphin II (H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) improved binding affinity by 20-fold. It also stabilizes β-turn structures in cyclic peptides, resisting proteolytic degradation.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-acetyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Phenylalanine, N-acetyl-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylalanine, N-acetyl-2-methyl- involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, leading to the production of bioactive metabolites. These metabolites can then interact with molecular targets such as neurotransmitter receptors and transporters, influencing various physiological processes .

Comparison with Similar Compounds

N-Acetylphenylalanine

- Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol.

- Properties : Widely used in biochemical research (ReagentPlus® grade, 99% purity). Acts as a precursor in peptide synthesis and metabolic studies. Enhanced lipophilicity compared to unmodified phenylalanine improves membrane permeability .

N-Phthaloyl-L-Phenylalanine

- Structure : Phthaloyl group replaces the acetyl group.

- Molecular Formula: C₁₈H₁₃NO₄; Molecular Weight: 307.30 g/mol.

- Properties: Demonstrates antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).

N-Acetyl-4-Nitro-L-Phenylalanyl Alaninamide

- Structure: Acetylated amino group with a 4-nitro substituent on the phenyl ring and an alaninamide moiety.

- Molecular Formula : C₁₄H₁₈N₄O₅; Molecular Weight : 322.32 g/mol.

- Properties : Functions as a synthetic intermediate in peptide modification. The nitro group introduces electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Hypothetical N-Acetyl-2-Methyl-Phenylalanine

- Structure: Acetylated amino group with a methyl group at the second carbon.

- Molecular Formula: C₁₂H₁₅NO₃ (estimated); Molecular Weight: ~221.25 g/mol.

- Self-Assembly: Methyl substitution may disrupt π-π stacking observed in phenylalanine aggregates, leading to distinct nanostructures . Antimicrobial Potential: Increased lipophilicity could enhance interactions with bacterial membranes, similar to metal-coordinated phenylalanine derivatives .

Comparative Data Table

Key Research Findings

- Self-Assembly Behavior: Unmodified phenylalanine forms fibrillar structures via π-π stacking and hydrophobic interactions. Methylation at the second carbon (in N-acetyl-2-methyl-phenylalanine) may further disrupt ordered nanostructures, leading to amorphous or novel morphologies .

- Antimicrobial Activity : Metal coordination complexes of phenylalanine derivatives (e.g., Cd(phe)₂) exhibit enhanced antimicrobial effects due to increased lipophilicity and chelate ring formation. N-Acetyl-2-methyl-phenylalanine, with additional methyl substitution, could amplify these effects by improving membrane interaction .

- Safety Considerations: Analogous compounds like ACETYL-α,β-DEHYDRO-PHENYLALANINE require precautions against inhalation and skin contact.

Q & A

Basic Research Questions

Q. What standardized dosing protocols are used for phenylalanine mustard (melphalan) in melanoma clinical trials?

- Methodological Answer: The established protocol involves oral administration of 2 mg/kg body weight, divided into 2–3 doses over 36–72 hours. Capsules typically contain 50 mg, with adjustments for patient tolerance. Premedication with antiemetics (e.g., 25–50 mg chlorpromazine) is recommended to reduce nausea .

Q. How are hematological parameters monitored during phenylalanine mustard therapy?

- Methodological Answer: Hemoglobin, leukocyte (neutrophil), and platelet counts are tracked starting two weeks post-treatment. Weekly monitoring continues until stabilization. Myelosuppression requiring transfusion was not observed in studies, indicating manageable toxicity .

Q. What patient stratification criteria are used in melanoma trials evaluating phenylalanine mustard?

- Methodological Answer: Patients are categorized into three groups:

- Group 1: Resected primary lesion, no nodal involvement.

- Group 2: Resected primary lesion with regional node involvement.

- Group 3: Metastatic disease (e.g., lung, liver).

This stratification enables outcome analysis by disease progression .

Advanced Research Questions

Q. How can contradictory efficacy data across phenylalanine mustard studies be systematically analyzed?

- Methodological Answer: Contradictions (e.g., tumor regression vs. no benefit) arise from differences in patient cohorts, dosing schedules, and follow-up durations. Meta-analyses should control for variables like disease stage (e.g., Group 3 survival <6 months vs. >2 years) and adjuvant therapies. Longitudinal survival metrics (e.g., 5-year rates) provide clearer efficacy signals .

Q. What experimental designs best evaluate phenylalanine mustard’s potential to prevent post-surgical melanoma recurrence?

- Methodological Answer: Randomized controlled trials (RCTs) with long-term follow-up (≥5 years) comparing adjuvant melphalan to placebo. Perry et al. (1969) reported 60% survival in non-metastatic patients (Group 1), suggesting protocols with periodic dosing (e.g., every 6 weeks) to target micrometastases .

Q. What statistical challenges arise when comparing survival data from phenylalanine mustard trials?

- Methodological Answer: Heterogeneity in survival reporting (e.g., median vs. 5-year survival) complicates cross-study comparisons. Cox proportional hazards models adjusting for metastasis extent (e.g., lung vs. bone) and treatment cycles are recommended. Perry & Winkelmann (1969) emphasized avoiding direct comparisons due to variable study designs .

Q. How are palliative outcomes quantified in advanced melanoma treated with phenylalanine mustard?

- Methodological Answer: Palliative effects are assessed via patient-reported pain scales (e.g., bony metastases) and radiographic tumor reduction (e.g., 50% shrinkage in pulmonary lesions). Evidence from Perry & Winkelmann (1969) highlights pain relief and symptom mitigation as key endpoints, even without survival extension .

Data Contradiction Analysis

- Example: Clifford et al. (1963) reported tumor regression in two patients, while Papac et al. (1958) observed no benefit. These discrepancies may reflect differences in disease stage (e.g., Group 1 vs. Group 3) or dosing frequency. Researchers should conduct subgroup analyses to identify responder profiles .

Key Evidence Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.